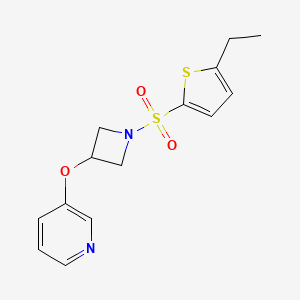

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)16-9-12(10-16)19-11-4-3-7-15-8-11/h3-8,12H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCUDIGTZBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene derivative. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The thiophene derivative is prepared by introducing an ethyl group at the 5-position of the thiophene ring, followed by sulfonylation to introduce the sulfonyl group.

The final step involves the coupling of the azetidine derivative with the pyridine ring through an ether linkage. This can be achieved using suitable coupling reagents and catalysts under optimized reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing sulfonyl groups to sulfides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine serves as a building block for synthesizing more complex molecules. It can be utilized in various organic reactions due to its reactive functional groups, making it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research into the biological activity of this compound has revealed its potential as an antimicrobial and anticancer agent. The sulfonyl group is known to enhance biological activity by interacting with specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 (Human AML) | 0.41 ± 0.04 | |

| MCF-7 (Breast Cancer) | 15 | |

| SKBR3 (Breast Cancer) | 12 |

These results indicate significant cytotoxicity against human acute myeloid leukemia cells and breast cancer cells, suggesting its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic potential due to its unique structural features. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting various diseases, including cancer and infections.

Industrial Applications

In addition to its research applications, This compound can also be utilized in the development of new materials and as a catalyst in various industrial processes. Its unique properties may enhance reaction efficiencies and product yields in synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-((1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.

3-((1-((5-Phenylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Features a phenyl group on the thiophene ring.

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Contains a chlorine atom on the thiophene ring.

Uniqueness

The uniqueness of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the thiophene ring and the sulfonyl group on the azetidine ring may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

The compound 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a notable chemical entity in medicinal chemistry, characterized by its unique structural features that may confer significant biological activity. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- A pyridine ring

- An azetidine moiety

- A sulfonyl group derived from 5-ethylthiophen

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azetidine ring.

- Introduction of the sulfonyl group via sulfonyl chlorides.

- Coupling with the pyridine derivative.

The reaction conditions often require specific solvents and catalysts to optimize yield and purity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with thiophene and sulfonamide groups can inhibit bacterial growth effectively .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth .

The proposed mechanism of action involves:

- Enzyme Inhibition : Binding to enzymes or receptors, altering their activity.

- Signal Transduction Modulation : Interfering with pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene-based sulfonamides demonstrated that modifications on the azetidine ring could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed a significant decrease in bacterial viability at low concentrations .

Study 2: Anticancer Activity

In vitro studies using cancer cell lines revealed that the compound could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours, suggesting a potent anticancer effect. Further investigation into the apoptotic pathways indicated activation of caspases, leading to programmed cell death .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Yes | Yes (e.g., other thiophene derivatives) |

| Anticancer Activity | Yes | Yes (e.g., sulfonamide derivatives) |

| Mechanism of Action | Enzyme inhibition, signal transduction modulation | Similar mechanisms observed |

Q & A

Q. What are the optimal synthetic routes for preparing 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate .

Etherification : Coupling the intermediate with pyridine-3-ol under basic conditions (e.g., sodium hydride) to form the final product.

Critical factors include:

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 4.2–4.5 ppm (azetidine CH₂ groups), and δ 1.2–1.4 ppm (ethyl group) .

- ¹³C NMR : Signals for sulfonyl (∼110 ppm) and pyridine carbons (∼150 ppm).

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., m/z 367.4 for C₁₅H₁₇N₂O₃S₂) .

- X-ray crystallography (if crystalline): Confirms stereochemistry and bond angles .

Q. What are the key physicochemical properties relevant to its use in biological assays?

- Methodological Answer :

- LogP : Predicted ~2.1 (moderate lipophilicity, suitable for membrane permeability).

- Solubility : Low in water (<1 mg/mL); use DMSO or ethanol for stock solutions.

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in anhydrous form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Compound purity : Validate via HPLC and adjust for batch-to-batch differences.

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Example: If IC₅₀ values for kinase inhibition vary, perform competitive binding assays with labeled ATP to confirm direct target engagement .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug modification : Introduce ester groups to improve solubility (hydrolyzed in vivo).

- CYP450 inhibition screening : Identify metabolic hotspots (e.g., ethylthiophene moiety) and replace with bioisosteres (e.g., cyclopropyl).

- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to enhance free fraction .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular docking : Use X-ray structures of target proteins (e.g., kinases) to predict binding modes. Focus on substituent effects at the pyridine and azetidine rings.

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity data to prioritize synthetic targets.

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hERG inhibition) early in design .

Q. What experimental controls are essential when evaluating its anti-inflammatory or anticancer activity?

- Methodological Answer :

- Positive controls : Use known inhibitors (e.g., dexamethasone for inflammation, cisplatin for cancer).

- Vehicle controls : Account for solvent effects (e.g., DMSO <0.1% in cell assays).

- Off-target checks : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity.

- Cytotoxicity assays : Measure IC₅₀ in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Key Considerations for Researchers

- Contradictory Data : Cross-validate findings using orthogonal methods (e.g., SPR vs. enzymatic assays) .

- Structural Analogues : Compare with compounds like 3-((1-((5-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine to assess substituent effects on activity .

- Ethical Compliance : Adhere to guidelines for in vitro use only; no FDA approval exists for human/animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.